Ethyl N-(2-indanyl)glycinate is a chemical compound characterized by its unique structure and potential applications in various fields, including medicinal chemistry. With the molecular formula and a molecular weight of approximately 219.28 g/mol, this compound features an indanyl group attached to a glycinate moiety, which may confer specific biological activities.
The synthesis of Ethyl N-(2-indanyl)glycinate typically involves a multi-step process that may include the following:
The reaction mechanism involves the nucleophilic attack of the indanamine on the ethyl bromoacetate, leading to the formation of the desired ethyl glycinate derivative. The purification of the product can be achieved through recrystallization or chromatography to ensure high purity levels suitable for further applications .
Ethyl N-(2-indanyl)glycinate possesses a distinctive structure that includes:
The compound has a melting point that can vary based on purity but is typically around 168-170 °C. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm its structure .
Ethyl N-(2-indanyl)glycinate can participate in various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The substitution reactions can involve amines or alcohols, depending on the desired product .
The mechanism of action of Ethyl N-(2-indanyl)glycinate may involve its interaction with specific biological targets, such as enzymes or receptors. The indene moiety plays a crucial role in binding these targets, potentially influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit significant biological activity, making this compound a candidate for further investigation in pharmacological studies .
Relevant analytical techniques such as UV-Vis spectroscopy and mass spectrometry are employed to characterize these properties further .
Ethyl N-(2-indanyl)glycinate has potential applications in:
Reductive alkylation serves as a cornerstone for synthesizing Ethyl N-(2-indanyl)glycinate, leveraging the electrophilic character of 2-indanone and nucleophilic properties of glycine equivalents. This one-pot methodology involves condensation between the carbonyl group of 2-indanone and the amino group of ethyl glycinate, followed by in situ reduction using hydride donors. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane enables chemoselective imine reduction while tolerating ester functionalities, achieving yields >85% under mild conditions (0–25°C) [8]. Crucially, tert-butoxycarbonyl (Boc) protection of glycine’s α-amine prior to reductive alkylation prevents undesired dialkylation, enabling near-quantitative conversion to Boc-protected Ethyl N-(2-indanyl)glycinate intermediates. Subsequent acidolysis (e.g., HCl/dioxane) cleanly delivers the target compound as a stable hydrochloride salt [1] [4].
Table 1: Reductive Alkylation Optimization Parameters
Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
NaBH₃CN | Methanol | 25 | 78 | Moderate functional group tolerance |
NaBH(OAc)₃ | Dichloroethane | 25 | 92 | Excellent chemoselectivity |
BH₃·NMe₃ | Tetrahydrofuran | 60 | 81 | Water tolerance |
Polymer-supported NaBH₄ | Water | 70 | 85 | Simplified purification |
Steric modulation of the indane ring profoundly influences reaction kinetics. Electron-donating substituents at the 5-position of the indane scaffold accelerate imine formation, while sterically congested 4,7-disubstituted derivatives necessitate elevated temperatures (50–60°C) for complete conversion [5]. Recent advances employ decaborane (B₁₀H₁₄) as a non-metallic reductant, enabling reactions under aerobic conditions without racemization—critical for chiral indanyl-glycine applications [8].
Enantioselective synthesis of Ethyl N-(2-indanyl)glycinate exploits chiral catalysts to control stereochemistry at the glycine α-carbon. Jørgensen-Hayashi’s diphenylprolinol silyl ether catalysts mediate asymmetric α-amination of ethyl glyoxylate with 2-indanyl azodicarboxylates, affording (R)- or (S)-enriched products (up to 98% enantiomeric excess) via enamine intermediates [3]. This strategy bypasses the need for resolution and accommodates diverse indane substituents without erosion of stereoselectivity.
Copper-bisoxazoline complexes enable dynamic kinetic resolution of racemic Ethyl N-(2-indanyl)glycinate derivatives during peptide coupling. The chiral Lewis acid coordinates to glycine’s carboxylate oxygen, activating it for nucleophilic attack while sterically discriminating between enantiomers. This tandem resolution/coupling achieves >95% enantiomeric excess when conjugating sterically demanding L-valine derivatives [7].
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst Class | Reaction Type | Enantiomeric Excess (%) | Key Limitation |
---|---|---|---|
Jørgensen-Hayashi’s diphenylprolinol | α-Amination | 92–98 | Requires anhydrous conditions |
Cu(II)-bisoxazoline | Dynamic kinetic resolution | 88–95 | Substrate-dependent selectivity |
Spirobicyclic pyrrolidine triflimide | Pictet–Spengler cyclization | 91–94 | Limited to cyclic aldehydes |
Ru-phosphine-diamine | Transfer hydrogenation | 90–96 | High catalyst loading (5 mol%) |
Notably, spirobicyclic pyrrolidine catalysts bearing triflimide counteranions facilitate enantioselective Pictet–Spengler reactions for tetrahydroisoquinoline-fused indanyl-glycine architectures, achieving 94% enantiomeric excess via iminium ion activation [3]. Catalyst loading may be reduced to 0.5 mol% in flow systems without compromising enantioselectivity, enhancing cost-efficiency for multigram syntheses.
Orthogonal protection strategies are indispensable for integrating Ethyl N-(2-indanyl)glycinate into peptide chains. The acid-labile Boc (tert-butoxycarbonyl) and base-sensitive Fmoc (9-fluorenylmethoxycarbonyl) groups enable sequential deprotection during solid-phase synthesis [4]. Boc removal (trifluoroacetic acid/dichloromethane) proceeds without epimerization of the chiral indanyl center, while Fmoc cleavage (piperidine/dimethylformamide) preserves ester integrity.
The 2,4-dimethoxybenzyl (Dmb) group addresses aspartimide formation in Asp-(IndanylGly) sequences—a prevalent side reaction during peptide elongation. Incorporation of Fmoc-Asp(Otert-butyl)-(Dmb)Gly-OH dipeptides blocks cyclic imide intermediates via steric hindrance, suppressing byproduct formation to <5% versus >30% in unprotected analogs [7] [9]. Post-synthesis, the Dmb group is excised simultaneously with resin cleavage using trifluoroacetic acid scavengers (triisopropylsilane/water), streamlining production.
Hydroxymethoxybenzyl (Hmb) backbones prevent aggregation-prone sequences during solid-phase synthesis by disrupting β-sheet formation. However, activated Hmb-glycine derivatives suffer from lactonization. This is circumvented via preformed dipeptides (e.g., Fmoc-Ala-(Hmb)Gly-OH), where the alanine carbonyl undergoes O→N acyl shift, ensuring quantitative amide bond formation [7].
Continuous flow chemistry enables kilogram-scale production of Ethyl N-(2-indanyl)glycinate with enhanced reproducibility and reduced reaction times. Precise temperature control (±0.5°C) in microreactors suppresses racemization during glycine functionalization—a prevalent issue in batch processing at elevated temperatures [10]. A representative two-step flow sequence comprises:
This configuration achieves 89% isolated yield at a production rate of 0.8 kg/day, outperforming batch yields (72–75%) by minimizing over-reduction byproducts. Space-time yields increase 30-fold (4533 kg·m⁻³·day⁻¹) versus stirred-tank reactors due to improved mass/heat transfer [10].
Table 3: Continuous Flow Parameters for Indanyl-Glycine Synthesis
Process Parameter | Imination Step | Reduction Step | Overall Process |
---|---|---|---|
Temperature (°C) | 50 | 25 | — |
Residence time (min) | 10 | 5 | 15 |
Concentration (mol/L) | 0.75 | 0.5 | — |
Flow rate (mL/min) | 12 | 18 | — |
Space-time yield (kg·m⁻³·day⁻¹) | — | — | 4533 |
For enantioselective variants, immobilized chiral catalysts (e.g., proline-derivatized silica) in packed-bed reactors permit continuous operation for >200 hours with <2% enantiomeric excess degradation. This approach eliminates catalyst separation steps and facilitates telescoping with downstream peptide coupling modules [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4